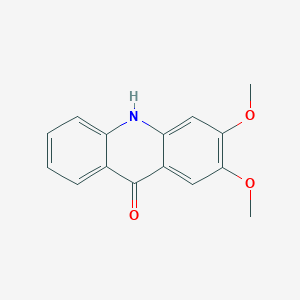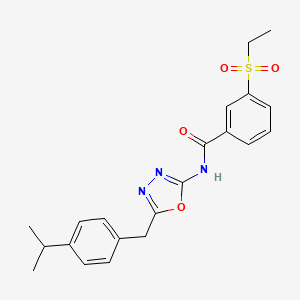
2,3-Dimethoxyacridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxyacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. The presence of methoxy groups at the 2 and 3 positions of the acridine ring can influence the compound’s chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxyacridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aromatic precursors, such as 2,3-dimethoxyaniline.
Cyclization: The aromatic precursors undergo cyclization reactions to form the acridine core. This can be achieved through methods like the Bucherer-Bergs reaction.
Oxidation: The resulting intermediate is then oxidized to form the acridinone structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale cyclization and oxidation reactions, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethoxyacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the acridinone structure.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce halogen or alkyl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA.
Medicine: Investigated for its potential as an anticancer or antimalarial agent.
Industry: Utilized in the development of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2,3-Dimethoxyacridin-9(10H)-one involves its interaction with molecular targets such as DNA or enzymes. The methoxy groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of DNA replication or enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: The parent compound, known for its broad range of biological activities.
9-Aminoacridine: Used as an antiseptic and studied for its anticancer properties.
2-Methoxyacridin-9(10H)-one: A related compound with a single methoxy group.
Uniqueness
2,3-Dimethoxyacridin-9(10H)-one is unique due to the presence of two methoxy groups, which can significantly alter its chemical and biological properties compared to other acridine derivatives.
Propriétés
Formule moléculaire |
C15H13NO3 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
2,3-dimethoxy-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO3/c1-18-13-7-10-12(8-14(13)19-2)16-11-6-4-3-5-9(11)15(10)17/h3-8H,1-2H3,(H,16,17) |
Clé InChI |
ABWAWRPQZPZRTD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126586.png)



![Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate](/img/structure/B14126606.png)
![Propyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14126610.png)
![2-[2-(1-Bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14126611.png)
![1-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B14126614.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14126622.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126623.png)



